

# Diisopropyldichlorosilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diisopropyldichlorosilane*

Cat. No.: *B1349932*

[Get Quote](#)

An In-depth Examination of the Chemical Properties, Reactivity, and Synthetic Applications of a Versatile Organosilicon Reagent.

**Diisopropyldichlorosilane**  $[(CH_3)_2CH]_2SiCl_2$  is a versatile organosilicon compound that has found significant utility in organic synthesis, particularly as a sterically hindered protecting group and a precursor for various silicon-containing moieties. Its unique combination of reactivity and stability makes it a valuable tool for chemists in academia and the pharmaceutical industry. This technical guide provides a detailed overview of the chemical properties, reactivity, and experimental protocols associated with **diisopropyldichlorosilane**, aimed at researchers, scientists, and professionals in drug development.

## Core Chemical and Physical Properties

**Diisopropyldichlorosilane** is a colorless to light yellow liquid with a pungent odor.<sup>[1]</sup> Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property                              | Value                                                          | Reference(s)        |
|---------------------------------------|----------------------------------------------------------------|---------------------|
| Molecular Formula                     | C <sub>6</sub> H <sub>14</sub> Cl <sub>2</sub> Si              | <a href="#">[1]</a> |
| Molecular Weight                      | 185.17 g/mol                                                   | <a href="#">[1]</a> |
| Appearance                            | Colorless to light yellow, clear liquid                        | <a href="#">[1]</a> |
| Boiling Point                         | 140-144 °C (lit.)                                              | <a href="#">[2]</a> |
| 66 °C / 27 mmHg (lit.)                | <a href="#">[3]</a>                                            |                     |
| Density                               | 1.026 g/mL at 20 °C (lit.)                                     | <a href="#">[3]</a> |
| Refractive Index (n <sub>20</sub> /D) | 1.444 (lit.)                                                   | <a href="#">[3]</a> |
| Solubility                            | Insoluble in water (reacts); Soluble in most organic solvents. | <a href="#">[1]</a> |
| Flash Point                           | 43 °C (109.4 °F) - closed cup                                  | <a href="#">[3]</a> |

## Reactivity and Synthetic Applications

The reactivity of **diisopropyldichlorosilane** is dominated by the two labile silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, making the compound an excellent electrophile for the introduction of the diisopropylsilyl group.

### Reaction with Nucleophiles

**Diisopropyldichlorosilane** readily reacts with a variety of nucleophiles, including water, alcohols, amines, and organometallic reagents.

- Hydrolysis: In the presence of water, **diisopropyldichlorosilane** undergoes rapid hydrolysis to form diisopropyldisiloxane and hydrochloric acid. This reaction is vigorous and exothermic. Therefore, the compound must be handled in a moisture-free environment.[\[2\]](#)
- Alcoholysis and Phenolysis: The reaction with alcohols or phenols in the presence of a base, such as pyridine or triethylamine, yields diisopropyldialkoxysilanes or

diisopropylidaryloxysilanes, respectively. This reaction is fundamental to its use as a protecting group for hydroxyl functionalities.[3]

- Aminolysis: Amines react with **diisopropylidichlorosilane** to form the corresponding diisopropylaminosilanes.
- Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds react with **diisopropylidichlorosilane** to form new silicon-carbon bonds, allowing for the synthesis of a wide range of organosilanes with tailored properties.

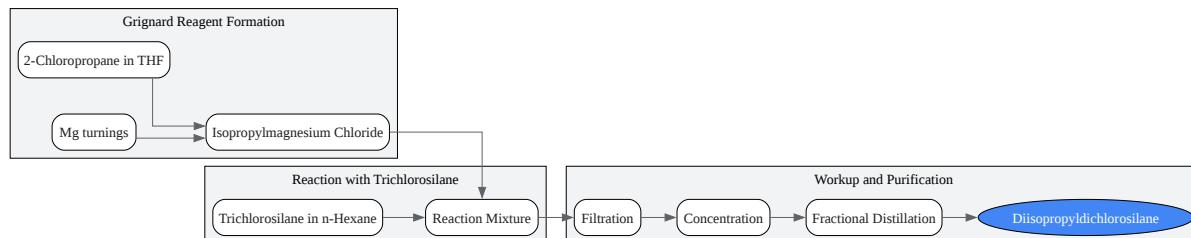
## Use as a Protecting Group

The diisopropylsilyl group is a robust protecting group for diols, particularly 1,2- and 1,3-diols, forming stable cyclic silyl ethers. The steric bulk of the isopropyl groups provides significant stability against a range of reaction conditions.[3] These cyclic silyl ethers can be selectively cleaved under specific conditions, often using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or acidic conditions.[4][5]

## Experimental Protocols

### Synthesis of Diisopropylidichlorosilane via Grignard Reaction

This protocol describes the synthesis of **diisopropylidichlorosilane** from trichlorosilane and isopropylmagnesium chloride.


Materials:

- Magnesium turnings
- 2-Chloropropane (Isopropyl chloride)
- Trichlorosilane
- Anhydrous tetrahydrofuran (THF)
- n-Hexane

- Nitrogen gas for inert atmosphere

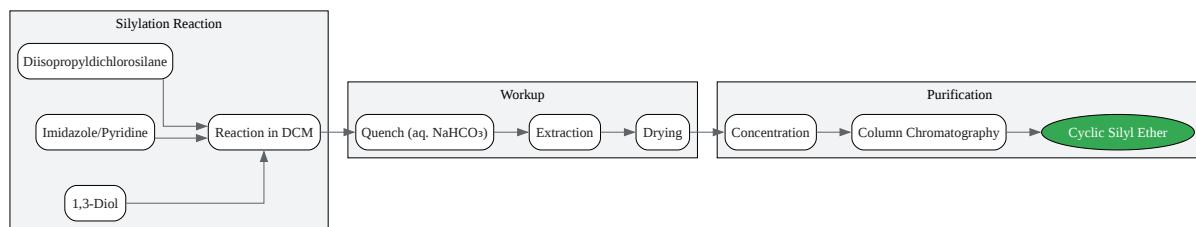
Procedure:

- Under a nitrogen atmosphere, a four-neck flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant-pressure dropping funnel is charged with magnesium turnings and a portion of anhydrous THF.
- The reaction is initiated by heating to 40-65 °C.
- A solution of 2-chloropropane in THF is added dropwise to maintain a steady reflux. After the addition is complete, the mixture is stirred at 40-65 °C for 0.5-3.0 hours to ensure the complete formation of isopropylmagnesium chloride.
- The Grignard reagent is then cooled to -10 to -30 °C.
- A solution of trichlorosilane in n-hexane is added dropwise. This reaction is highly exothermic and produces a large amount of white solid (magnesium salts).
- After the addition, the reaction mixture is stirred for an additional 0.5-3.0 hours.
- The reaction is quenched, and the solid is removed by suction filtration. The filter cake is washed with n-hexane.
- The combined filtrates are concentrated under reduced pressure to remove the bulk of the solvents.
- The crude product is purified by fractional distillation, collecting the fraction at 110-140 °C to yield **diisopropyl dichlorosilane**.

[Click to download full resolution via product page](#)

**Caption:** Workflow for the synthesis of **diisopropyldichlorosilane**.

## Protection of a 1,3-Diol


This protocol provides a general procedure for the protection of a 1,3-diol, such as 1,3-butanediol, using **diisopropyldichlorosilane** to form a cyclic diisopropylsilylene acetal.

Materials:

- **Diisopropyldichlorosilane**
- 1,3-Butanediol
- Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Imidazole or Pyridine (as base)
- Anhydrous sodium sulfate or magnesium sulfate
- Nitrogen gas for inert atmosphere

## Procedure:

- To a solution of the 1,3-diol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM under a nitrogen atmosphere, add **diisopropylchlorosilane** (1.1 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- The crude product can be purified by silica gel column chromatography to yield the pure cyclic silyl ether.

[Click to download full resolution via product page](#)**Caption:** General workflow for the protection of a 1,3-diol.

## Safety and Handling

**Diisopropyldichlorosilane** is a flammable liquid and vapor. It causes severe skin burns and eye damage.<sup>[3]</sup> It reacts violently with water, releasing flammable gases which may ignite spontaneously.<sup>[6]</sup> Therefore, it must be handled in a well-ventilated fume hood, away from heat, sparks, open flames, and other ignition sources.<sup>[6]</sup> Personal protective equipment, including safety goggles, face shield, gloves, and appropriate respiratory protection, should be worn at all times.<sup>[3]</sup> Store in a tightly closed container in a dry, cool, and well-ventilated area, protected from moisture.<sup>[6]</sup>

## Conclusion

**Diisopropyldichlorosilane** is a valuable reagent in organic synthesis, offering a unique set of properties for the protection of functional groups and the construction of complex molecules. Its sterically demanding nature provides stability to the protected intermediates, while its reactivity allows for efficient installation and subsequent cleavage under controlled conditions. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to safely and effectively utilize this versatile compound in their synthetic endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [glenresearch.com](http://glenresearch.com) [glenresearch.com]
- 2. Silyl ether - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 3. DIISOPROPYLDICHLOROSILANE | [\[gelest.com\]](http://gelest.com)
- 4. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]

- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diisopropyldichlorosilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349932#diisopropyldichlorosilane-chemical-properties-and-reactivity]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)